molecular formula C16H18O11 B13857839 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside

7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside

Cat. No.: B13857839
M. Wt: 386.31 g/mol
InChI Key: BAZWWTPGKHBBQD-YEHKCIQMSA-N
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Description

7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is a naturally occurring compound belonging to the coumarin family. It is characterized by its molecular formula C16H18O11 and is known for its diverse biological activities. This compound is often found in various plants and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside typically involves the condensation of hydroxyhydroquinone triacetate with malonic acid in the presence of concentrated sulfuric acid . This reaction leads to the formation of the coumarin core, which is then glycosylated to produce the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biotechnological methods, such as microbial fermentation, can also be explored for more sustainable production.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as methoxy and hydroxy derivatives.

Scientific Research Applications

7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts.

Properties

Molecular Formula

C16H18O11

Molecular Weight

386.31 g/mol

IUPAC Name

7,8-dihydroxy-6-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C16H18O11/c1-24-15-11(22)10(21)13-5(2-3-7(18)26-13)14(15)27-16-12(23)9(20)8(19)6(4-17)25-16/h2-3,6,8-9,12,16-17,19-23H,4H2,1H3/t6-,8-,9+,12-,16+/m1/s1

InChI Key

BAZWWTPGKHBBQD-YEHKCIQMSA-N

Isomeric SMILES

COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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